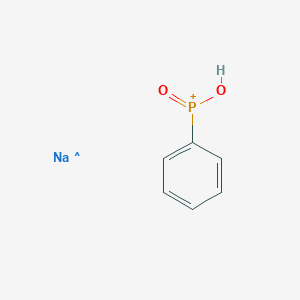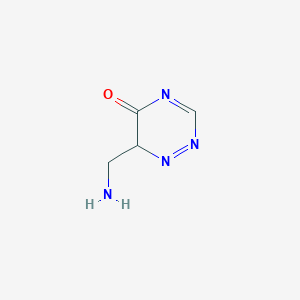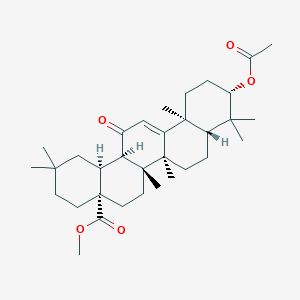![molecular formula C12H24ClN3 B12348548 [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine CAS No. 1856085-85-2](/img/structure/B12348548.png)
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine can be compared with other similar compounds, such as:
- 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
1856085-85-2 |
|---|---|
Formule moléculaire |
C12H24ClN3 |
Poids moléculaire |
245.79 g/mol |
Nom IUPAC |
N-[(1-propan-2-ylpyrazol-3-yl)methyl]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H23N3.ClH/c1-4-5-6-8-13-10-12-7-9-15(14-12)11(2)3;/h7,9,11,13H,4-6,8,10H2,1-3H3;1H |
Clé InChI |
XRJOQCPMBZIZRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC1=NN(C=C1)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


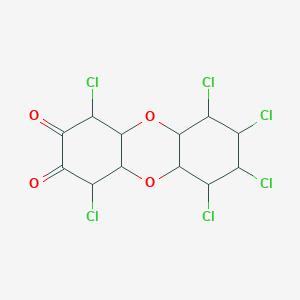
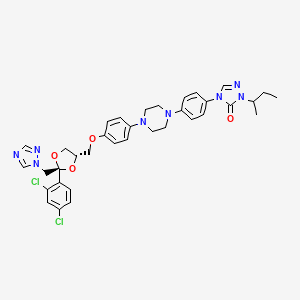
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
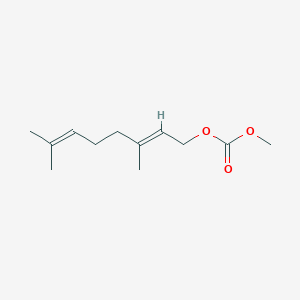
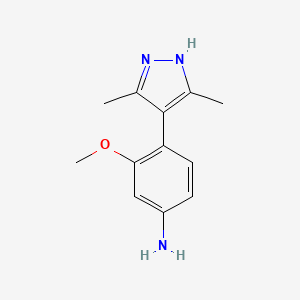
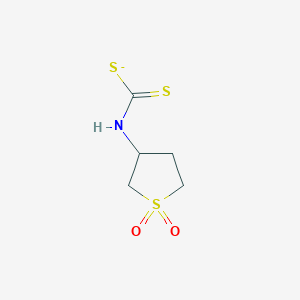
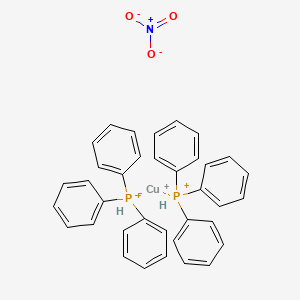
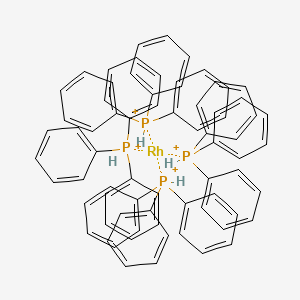
![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)
